

In-Depth Technical Guide to Chlorodimethylphenylsilane for Synthesis

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Compound of Interest		
Compound Name:	Chlorodimethylphenylsilane	
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Chlorodimethylphenylsilane (PhMe₂SiCl) is a versatile organosilicon compound widely employed in organic synthesis. Its unique combination of steric and electronic properties makes it a valuable reagent for a variety of transformations, most notably as a protecting group for alcohols and as a precursor to other functionalized organosilanes. This guide provides a comprehensive overview of its core properties, synthetic applications, detailed experimental protocols, and safety considerations.

Core Physical and Chemical Properties

Chlorodimethylphenylsilane is a colorless to light yellow liquid that is sensitive to moisture.[1] [2] It is miscible with many common organic solvents such as tetrahydrofuran, ether, and hexane.[3] The silicon-chlorine bond is the primary site of reactivity, readily undergoing nucleophilic substitution.

Data Presentation: Physical and Spectroscopic Properties

The following table summarizes the key quantitative data for **chlorodimethylphenylsilane**.



Property	Value	Reference(s)
Chemical Formula	C8H11CISi	[4]
Molecular Weight	170.71 g/mol	[5]
CAS Number	768-33-2	[5]
Appearance	Clear colorless to light yellow liquid	[1]
Density	1.017 g/mL at 25 °C	[6][7]
Boiling Point	192 - 198 °C at 760 mmHg	[4][8]
80 - 84 °C at 16 mmHg	[9]	
Melting Point	< 0 °C	[3][4]
Flash Point	61 - 62 °C (141.8 - 143.6 °F) - closed cup	[4][6][9]
Refractive Index (n ²⁰ /D)	1.509	[1][6]
¹H NMR (CDCl₃, 400 MHz)	δ 7.61 (m, 2H, Ar-H), 7.40-7.38 (m, 3H, Ar-H), 0.65 (s, 6H, Si- (CH ₃) ₂)	[9]
¹³ C NMR (CDCl ₃)	δ 137.4 (ipso-C), 133.7 (ortho-C), 130.3 (para-C), 128.1 (meta-C), 1.9 (Si-CH ₃)	Predicted/Typical
IR Spectroscopy (Neat)	~3070, 2960 (C-H), 1428 (Si-Ph), 1255 (Si-CH ₃), 830 (Si-C), ~520 (Si-Cl) cm ⁻¹	General Assignments[7]

Reactivity and Synthetic Applications

The primary utility of **chlorodimethylphenylsilane** in synthesis stems from the reactivity of the Si-Cl bond. This bond is readily cleaved by nucleophiles, allowing for the introduction of the phenyldimethylsilyl (PhMe₂Si-) group onto a variety of substrates.



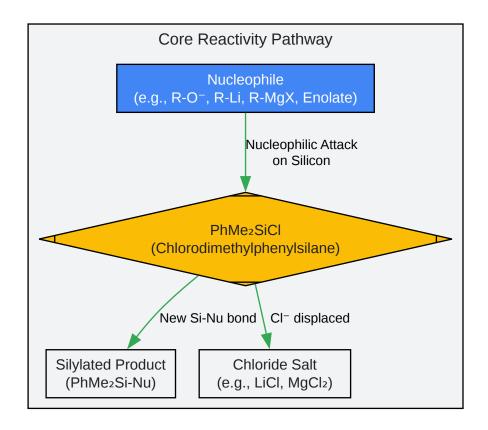
Key Applications:

- Protecting Group for Alcohols: The most common application is the protection of alcohols as phenyldimethylsilyl ethers.[2] These ethers are stable to a wide range of reaction conditions, including organometallic reagents, oxidation, and reduction, but can be readily cleaved using fluoride ions (e.g., TBAF) or acidic conditions.[10]
- Enolate Trapping: It can be used to trap kinetically or thermodynamically formed enolates to yield silyl enol ethers. These intermediates are crucial in modern organic synthesis for regioselective alkylations and aldol reactions.
- Synthesis of Allenylsilanes: **Chlorodimethylphenylsilane** is a key reagent in the synthesis of enantioenriched allenylsilanes, which are valuable precursors for stereoselective synthesis.[1][11]
- Masked Hydroxy Group (Fleming-Tamao Oxidation): The phenyldimethylsilyl group can serve as a stable surrogate for a hydroxyl group. Through a process known as the Fleming-Tamao oxidation, the C-Si bond can be oxidatively cleaved to reveal an alcohol with retention of configuration.
- Surface Modification: It is used to modify the surfaces of materials like glass and silica, rendering them more hydrophobic and improving their chemical resistance.[8] This is particularly useful in the preparation of packing materials for chromatography.[4]
- Silane Coupling Agents: The compound serves as a precursor for more complex silane coupling agents that enhance adhesion between organic polymers and inorganic materials.
 [8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core reactivity and a typical experimental workflow involving **chlorodimethylphenylsilane**.

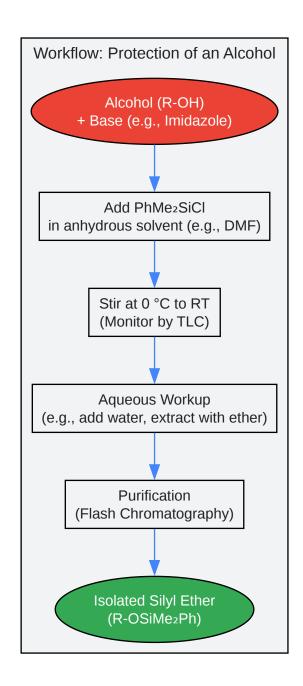




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Caption: Core reactivity of chlorodimethylphenylsilane.





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Caption: General workflow for the silylation of an alcohol.

Key Experimental Protocols

Detailed methodologies for common applications are provided below. All manipulations should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents, as **chlorodimethylphenylsilane** is moisture-sensitive.[9]



Protocol 1: Protection of a Primary Alcohol (e.g., Benzyl Alcohol)

This procedure outlines the formation of a phenyldimethylsilyl ether, a common protecting group strategy.

Materials:

- Benzyl alcohol (1.0 eq)
- Chlorodimethylphenylsilane (1.1 eq)
- Imidazole (2.2 eq)
- Anhydrous N,N-dimethylformamide (DMF)
- · Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Methodology:

- To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol and dissolve it in anhydrous DMF.
- Add imidazole to the solution and stir until it is fully dissolved.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add **chlorodimethylphenylsilane** dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).



- Upon completion, quench the reaction by adding water.
- Extract the product with diethyl ether (3x).
- Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 2: Trapping of a Ketone Enolate

This protocol describes the formation of a silyl enol ether from a ketone, such as cyclohexanone, by trapping a pre-formed lithium enolate.

Materials:

- Diisopropylamine (1.1 eq), freshly distilled
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (1.05 eq)
- Cyclohexanone (1.0 eq)
- Chlorodimethylphenylsilane (1.2 eq)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Pentane or Hexane

Methodology:

 LDA Preparation: In a flame-dried flask under inert atmosphere, dissolve diisopropylamine in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium dropwise and stir for 30 minutes at -78 °C to form a solution of lithium diisopropylamide (LDA).



- Enolate Formation: Add the ketone (e.g., cyclohexanone) dropwise to the LDA solution at -78
 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.
- Silyl Enol Ether Formation: Add **chlorodimethylphenylsilane** as a solution in anhydrous THF dropwise to the enolate solution at -78 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
- Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with pentane or hexane (3x).
- Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
- Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude silyl enol ether, which can be purified by distillation or chromatography.

Protocol 3: Fleming-Tamao Oxidation of a Silyl Ether

This one-pot protocol converts a phenyldimethylsilyl group into a hydroxyl group.

Materials:

- Phenyldimethylsilyl-containing substrate (1.0 eq)
- Mercuric acetate (Hg(OAc)₂, 2.0 eq)
- Peracetic acid (AcOOH, 30% in acetic acid)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate (Na₂SO₄)



Methodology:

- In a reaction vial, dissolve the substrate in the peracetic acid solution.
- Add mercuric acetate in a single portion. Caution: Mercury compounds are highly toxic.
- Stir the reaction vigorously for 45-60 minutes at room temperature.
- Dilute the reaction mixture with ethyl acetate and pour it into an ice-cold, stirred mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (1:4 ratio).
- Separate the layers and extract the aqueous phase with ethyl acetate and/or a chloroform/isopropanol mixture.
- Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the resulting alcohol by flash chromatography.

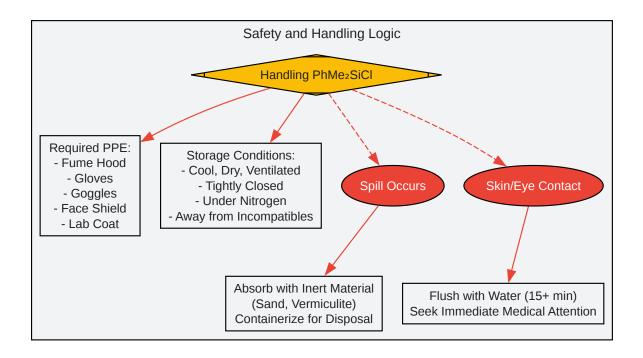
Safety and Handling

Chlorodimethylphenylsilane is a hazardous chemical that requires careful handling.

- Hazards: It is a combustible liquid and causes severe skin burns and eye damage.[6][9] Like other chlorosilanes, it is destructive to the mucous membranes and the upper respiratory tract.[3] It is also moisture-sensitive and will react with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas.[3][9]
- Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, a face shield, and a lab coat.[7]
- Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
 [9] The container should be kept tightly closed, preferably under a nitrogen atmosphere, to prevent contact with moisture.
 [9] It is incompatible with strong oxidizing agents, strong acids, and strong bases.



Spill & First Aid: In case of a spill, absorb with an inert material (e.g., sand, silica gel) and
place in a suitable, closed container for disposal.[9] In case of contact with skin or eyes, flush
immediately with copious amounts of water for at least 15 minutes and seek immediate
medical attention.[9] If inhaled, move to fresh air.[9]



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Caption: Key safety considerations for **chlorodimethylphenylsilane**.

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